2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide typically involves a series of chemical reactions starting from appropriate raw materials. The specific synthetic routes and reaction conditions can be found in scientific literature and patents . Industrial production methods would involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent to study protein interactions, functions, and structures. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action can be found in scientific literature .
Comparison with Similar Compounds
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can be compared with other similar compounds such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound is an organic building block used in the synthesis of glyburide.
This compound: This compound is used in proteomics research.
The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .
Properties
Molecular Formula |
C9H5Cl2N3O2S |
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Molecular Weight |
290.13 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5Cl2N3O2S/c10-4-1-2-6(15)5(3-4)7(16)12-9-14-13-8(11)17-9/h1-3,15H,(H,12,14,16) |
InChI Key |
LZKULBPUTAEGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Cl)O |
Origin of Product |
United States |
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